molecular formula C20H21FN4O3S2 B2661781 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 1019099-72-9

2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2661781
CAS No.: 1019099-72-9
M. Wt: 448.53
InChI Key: AORLMEARLXUZSK-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based derivative featuring a 4-fluorophenylacetamide moiety, an ethylsulfanyl group at position 3, and a 4-methylbenzenesulfonyl (tosyl) substituent at position 4 of the pyrazole ring.

Properties

IUPAC Name

2-[5-amino-3-ethylsulfanyl-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3S2/c1-3-29-20-18(30(27,28)16-10-4-13(2)5-11-16)19(22)25(24-20)12-17(26)23-15-8-6-14(21)7-9-15/h4-11H,3,12,22H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORLMEARLXUZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)C)N)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(4-fluorophenyl)acetamide involves multiple steps, starting with the preparation of the pyrazole ring. The synthetic route typically includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the ethylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with an ethylthiol reagent.

    Acetamide formation: The final step involves the reaction of the pyrazole derivative with 4-fluoroaniline and acetic anhydride to form the desired acetamide compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using microwave-assisted synthesis or employing more efficient catalysts .

Chemical Reactions Analysis

2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(4-fluorophenyl)acetamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, preventing the substrate from accessing the catalytic residues .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Pyrazole Derivatives

Compound Name Substituents (Pyrazole Positions) Aromatic Group (Acetamide/Sulfonamide) Molecular Formula
Target Compound 3-(ethylsulfanyl), 4-(tosyl), 5-amino 4-fluorophenylacetamide C₂₁H₂₃FN₄O₃S₂
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 3-cyano 4-chlorophenylacetamide C₁₂H₈Cl₂N₄O
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide 3-methyl 4-chlorophenylbenzenesulfonamide C₁₆H₁₄ClN₃O₂S

Key Observations:

The tosyl group (electron-withdrawing) may increase metabolic stability relative to the simpler sulfonamide in , which is more prone to hydrolysis .

Aromatic Group Impact :

  • The 4-fluorophenyl moiety in the target compound offers stronger electronegativity than the 4-chlorophenyl groups in and , favoring hydrogen-bonding interactions in biological targets (e.g., kinase inhibitors) .

The fluorophenyl group may confer selectivity for fluorophilic binding pockets .

Methodological Comparisons: Structural Determination Tools

Table 2: Software Tools for Crystallographic Analysis of Pyrazole Derivatives

Compound Structure Solution Software Refinement Software Key Features
Target Compound SHELXD SHELXL High-speed direct methods; robust for small-molecule refinement
Compound in SIR97 SHELXL Integration of direct methods and least-squares refinement
Compound in APEX2/SAINT SHELXL Automated data integration and twinning correction

Insights:

  • SHELX Suite Dominance : SHELXL is universally employed for refinement due to its precision in handling high-resolution data and twinning .
  • SIR97 vs. SHELXD : SIR97 () integrates direct methods with graphical interfaces, while SHELXD () prioritizes speed and automation, making it preferable for high-throughput projects .

Biological Activity

The compound 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(4-fluorophenyl)acetamide , also known as G196-0883, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article delves into the compound's synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(4-fluorophenyl)acetamide
  • Molecular Formula : C20_{20}H21_{21}FN4_{4}O3_{3}S2_{2}
  • SMILES : CCSc1nn(CC(Nc(cccc2)c2F)=O)c(N)c1S(c1ccc(C)cc1)(=O)=O

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
  • Introduction of Ethylsulfanyl Group : A nucleophilic substitution reaction introduces the ethylthio group.
  • Acetamide Formation : The final step involves acylation with 4-fluoroaniline and acetic anhydride to yield the desired product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus preventing substrate access.
  • Modulation of Signaling Pathways : It may influence various signaling pathways related to inflammation and pain modulation.

Pharmacological Properties

Research indicates that G196-0883 exhibits significant pharmacological properties, including:

  • Anti-inflammatory Activity : The compound has shown potential in inhibiting pro-inflammatory cytokines, which are critical mediators in inflammatory responses.
  • Analgesic Effects : Preliminary studies suggest efficacy in pain management, particularly in conditions like diabetic peripheral neuropathic pain.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-inflammatory Effects :
    • A study demonstrated that G196-0883 significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .
  • Pain Management :
    • In a Phase II clinical trial for diabetic peripheral neuropathic pain, G196-0883 showed promising results in reducing pain levels compared to placebo controls .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AnalgesicReduced pain levels in clinical trials
Enzyme InteractionPotential inhibition of specific enzymes

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Sulfonylation4-Methylbenzenesulfonyl chloride, DMF, 70°C68
CouplingHBTU, DIPEA, RT72

How is structural integrity confirmed, and what analytical techniques are critical?

Structural validation requires a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethylsulfanyl at C3, 4-methylbenzenesulfonyl at C4) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 476.12 for [M+H]+^+) .
  • HPLC-PDA : Purity assessment (>95%) and detection of byproducts (e.g., desulfonylated impurities) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

What are the primary biological activities under investigation, and how are assays designed?

The compound is studied for:

  • Anti-inflammatory Activity : Inhibition of COX-2 in murine macrophages (IC50_{50} = 1.2 µM) via competitive binding assays .
  • Antimicrobial Screening : MIC values against S. aureus (8 µg/mL) using broth microdilution .
  • Kinase Inhibition : Selectivity profiling against EGFR and VEGFR2 kinases using fluorescence polarization .

Experimental Design Note : Include positive controls (e.g., celecoxib for COX-2) and validate results across ≥3 biological replicates .

How can reaction conditions be optimized to mitigate low yields or impurities?

Q. Common Issues :

  • Byproduct Formation : Desulfonylation during coupling (add DIPEA to scavenge HCl) .
  • Low Solubility : Switch from DMF to DMSO:THF (1:3) to improve intermediate solubility .
  • Scale-Up Challenges : Use flow chemistry for exothermic steps (e.g., sulfonylation) to maintain temperature control .

Advanced Strategy : Employ DoE (Design of Experiments) to model interactions between temperature, solvent, and catalyst loading .

How should researchers address conflicting data in biological activity studies?

Case Example : Discrepancies in IC50_{50} values for COX-2 inhibition may arise from:

  • Assay Variability : Compare results across plate-based (colorimetric) vs. cell-based (ELISA) methods .
  • Compound Stability : Test degradation in assay buffers via LC-MS; use fresh DMSO stocks .
  • Off-Target Effects : Perform counter-screens against related enzymes (e.g., COX-1) .

What advanced spectroscopic techniques resolve complex structural ambiguities?

  • X-ray Crystallography : Determines absolute configuration of the pyrazole ring and sulfonyl orientation (if crystals are obtainable) .
  • Dynamic NMR : Detects rotameric equilibria in the ethylsulfanyl group at high temperatures (>40°C) .
  • FT-IR Microspectroscopy : Identifies hydrogen-bonding patterns between acetamide and sulfonyl groups .

Q. Table 2: Key Spectral Data

TechniqueKey PeaksAssignment
1^1H NMR (DMSO-d6)δ 2.35 (s, 3H)4-Methylbenzenesulfonyl CH3
HRMS (ESI+)m/z 476.12[M+H]+^+

How do structural modifications influence biological activity?

Q. SAR Insights :

  • Ethylsulfanyl Replacement : Substitution with methylsulfonyl reduces COX-2 inhibition (IC50_{50} >10 µM) .
  • 4-Fluorophenyl vs. 4-Chlorophenyl : Fluorine enhances metabolic stability (t1/2_{1/2} = 4.2 h vs. 2.8 h in liver microsomes) .
  • Pyrazole Amino Group : Critical for hydrogen bonding to kinase ATP pockets (e.g., EGFR) .

Methodological Note : Use molecular docking (AutoDock Vina) to predict binding modes before synthesizing analogs .

What strategies are recommended for scaling up synthesis without compromising purity?

  • Continuous Flow Reactors : Minimize thermal degradation in exothermic steps (e.g., sulfonylation) .
  • Crystallization Optimization : Use anti-solvent (n-hexane) addition to enhance crystal purity (>99%) .
  • In-Line Analytics : Implement PAT (Process Analytical Technology) with FT-IR for real-time monitoring .

How can researchers validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to COX-2 in HEK293 cells .
  • Silencing RNA (siRNA) : Knockdown target proteins to assess dependency of observed effects .
  • Metabolic Labeling : Use 19^{19}F-NMR to track compound uptake and intracellular distribution .

What are the best practices for stability studies under physiological conditions?

  • pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2); monitor via LC-MS .
  • Light Sensitivity : Store solutions in amber vials; assess photodegradation under UV/vis light .
  • Plasma Stability : Use human plasma at 37°C; calculate half-life using non-compartmental analysis .

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